molecular formula C9H4F8N2 B13040263 5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13040263
M. Wt: 292.13 g/mol
InChI Key: IKBCYSUTMPZDFP-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by its unique substituents:

  • 1-Methyl group: Enhances steric bulk and influences regioselectivity in reactions.
  • 3-Perfluoroethyl (-CF₂CF₃) and 4-Trifluoromethyl (-CF₃) groups: Increase lipophilicity and thermal stability due to strong C–F bonds .
  • 5-Ethynyl group: Provides a reactive handle for cross-coupling reactions (e.g., Sonogashira coupling) to generate hybrid molecules .

This compound’s synthesis likely involves palladium-catalyzed alkynylation of a brominated pyrazole precursor, as seen in analogous protocols .

Properties

Molecular Formula

C9H4F8N2

Molecular Weight

292.13 g/mol

IUPAC Name

5-ethynyl-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H4F8N2/c1-3-4-5(8(12,13)14)6(18-19(4)2)7(10,11)9(15,16)17/h1H,2H3

InChI Key

IKBCYSUTMPZDFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#C

Origin of Product

United States

Biological Activity

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. As a member of the pyrazole family, its unique structure, characterized by multiple fluorinated groups, suggests possible interactions with biological systems that could lead to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, characterization, and relevant case studies.

  • Molecular Formula : C9H4F8N
  • Molecular Weight : 292.13 g/mol
  • Purity : Minimum 95% .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated reagents. The compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study on similar pyrazoles demonstrated significant inhibition against bacterial strains, suggesting that this compound may possess comparable efficacy.

Anti-inflammatory Effects

Fluorinated compounds have been noted for their anti-inflammatory properties. Preliminary data suggest that this pyrazole derivative may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Antitumor Activity

Some pyrazole derivatives have shown promise in cancer research. In vitro studies indicate that this compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Trifluoromethyl Pyrazoles :
    • A series of trifluoromethyl-substituted pyrazoles were synthesized and evaluated for their biological activities.
    • Results showed promising antibacterial and antifungal activities with IC50 values comparable to standard antibiotics .
  • Antitumor Evaluation :
    • In vitro assays demonstrated that certain pyrazole derivatives inhibited cell proliferation in various cancer cell lines.
    • The mechanism involved modulation of apoptosis pathways, which could be relevant for the development of new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has been investigated for its potential therapeutic properties, particularly as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.

Potential Therapeutic Uses :

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties, which can be harnessed in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may reduce inflammation, offering potential applications in treating inflammatory diseases.

Agricultural Chemistry

The compound's fluorinated structure enhances its stability and efficacy as a pesticide or herbicide. Its application in agriculture includes:

  • Fungicidal Properties : Compounds related to pyrazole have shown effectiveness against various fungal pathogens, making them candidates for agricultural fungicides .
  • Insecticidal Activity : The unique chemical properties may also allow for the development of insecticides that are less harmful to non-target organisms.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing this compound demonstrated effective control of fungal pathogens on crops such as tomatoes and cucumbers. The compound's high stability under environmental conditions was noted, making it a promising candidate for future fungicide development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar pyrazole derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-Ethynyl-1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole C₉H₅F₈N₂ 1-Me, 3-CF₂CF₃, 4-CF₃, 5-C≡CH High reactivity (ethynyl group), thermal stability (perfluoroalkyl), potential for functionalization via cross-coupling .
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole C₁₈H₁₃ClF₃N₂O 1-(4-MeO-C₆H₄), 3-CF₃, 5-(4-Cl-C₆H₄) Herbicidal activity; chlorine and methoxy groups enhance bioactivity and solubility .
5-Methyl-4-nitro-3-(trifluoromethyl)-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole C₁₄H₁₀F₆N₃O₂ 1-(4-CF₃-C₆H₄-CH₂), 3-CF₃, 4-NO₂, 5-Me Selective GLUT1 inhibitor; nitro group improves binding affinity .
5-(4-Bromophenylthio)-4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₁₂H₁₀BrF₃N₂OS 1-Me, 3-CF₃, 4-(CH₂OH), 5-(4-Br-C₆H₄-S) Sulfur linkage enhances stability; hydroxymethyl group allows further derivatization .
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole C₁₇H₁₂FNO 1-H, 3/5-(β-aryl ethenyl), 5/3-Ph, 3-F-4-OH-C₆H₃ Fluorescent properties; hydroxyl and fluorine substituents influence π-conjugation and electronic spectra .

Structural and Functional Insights

Fluorinated Substituents
  • Perfluoroethyl (-CF₂CF₃) vs.
  • Ethynyl (-C≡CH) vs. Nitro (-NO₂): While the ethynyl group enables modular synthesis (e.g., coupling to aryl halides), nitro groups enhance electron-withdrawing effects, critical for receptor binding in inhibitors .
Spectroscopic Characterization
  • ¹⁹F NMR : Fluorinated pyrazoles exhibit distinct ¹⁹F signals; for example, -CF₃ groups resonate near δ -60 to -65 ppm, while -CF₂CF₃ groups show split peaks due to coupling .
  • ¹H NMR : Ethynyl protons appear as sharp singlets near δ 2.5–3.5 ppm, whereas aromatic protons in phenyl-substituted analogs resonate at δ 6.5–8.0 ppm .

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